Product packaging for Ethyl 2-(4-aminocyclohexyl)acetate(Cat. No.:CAS No. 76308-28-6)

Ethyl 2-(4-aminocyclohexyl)acetate

Cat. No.: B1273524
CAS No.: 76308-28-6
M. Wt: 185.26 g/mol
InChI Key: SBVCDGKSVSHGFL-UHFFFAOYSA-N
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Description

Significance of Aminocyclohexyl Scaffolds in Medicinal Chemistry and Advanced Materials Science

The aminocyclohexyl moiety is a privileged scaffold in drug discovery and materials science. In medicinal chemistry, this structural unit is prized for its ability to introduce three-dimensional character into flat aromatic molecules, often leading to improved pharmacological properties. The flexible yet constrained nature of the cyclohexane (B81311) ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.govnih.gov The incorporation of an amino group provides a key site for further chemical modification and for establishing critical hydrogen bonding interactions within protein binding pockets. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. nih.govrsc.org The pursuit of novel scaffolds is a constant endeavor in medicinal chemistry to overcome challenges such as potency limitations, selectivity issues, and undesirable pharmacokinetic properties. nih.gov

In the field of advanced materials science, aminocyclohexyl-containing structures are utilized for the synthesis of polymers, liquid crystals, and other functional materials. The amino group can act as a curing agent in epoxy resins or as a monomer in the production of polyamides and polyimides. The cyclohexane ring imparts thermal stability and mechanical strength to these materials. The ability to exist as cis and trans isomers allows for the fine-tuning of material properties. For instance, textile structures like non-woven, knitted, and 3D woven fabrics are used to reinforce cell-supporting matrices in tissue engineering. nih.gov

Overview of Ethyl 2-(4-aminocyclohexyl)acetate within Cyclohexyl Compound Research

This compound is a specific and highly versatile derivative within the broader class of cyclohexyl compounds. lookchem.com It possesses both a primary amine and an ethyl ester functional group, making it a valuable bifunctional building block in organic synthesis. lookchem.com The presence of these two reactive sites allows for a wide range of chemical transformations, enabling its incorporation into more complex molecular architectures. lookchem.com

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. lookchem.comgoogle.com Its utility stems from the ability to selectively react at either the amino or the ester group, or to utilize both in a sequential or simultaneous manner. The stereochemistry of the 1,4-disubstituted cyclohexane ring, which can exist as either cis or trans isomers, adds another layer of complexity and opportunity for researchers to design molecules with specific three-dimensional arrangements. The trans isomer is often the preferred starting material for the synthesis of pharmaceutical agents to ensure stereochemical purity. google.com

Research Aims and Scope of the Comprehensive Academic Outline

The primary aim of this article is to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical properties, synthesis, and applications in research. The scope is strictly limited to the scientific and technical aspects of the molecule itself.

This article will detail the known chemical and physical properties of this compound, including its isomeric forms. It will then explore various synthetic routes reported in the scientific literature for its preparation. Finally, it will highlight its role as a key intermediate in the development of new compounds within medicinal chemistry and materials science, supported by specific research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B1273524 Ethyl 2-(4-aminocyclohexyl)acetate CAS No. 76308-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-aminocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCDGKSVSHGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238521
Record name (trans-4-Aminocyclohexyl)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76308-28-6
Record name (trans-4-Aminocyclohexyl)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

Isomeric Forms: cis and trans

The 1,4-disubstituted cyclohexane (B81311) ring in this compound can exist in two distinct diastereomeric forms: cis and trans.

In the cis isomer , both the amino group and the ethyl acetate (B1210297) substituent are on the same side of the cyclohexane ring.

In the trans isomer , the amino group and the ethyl acetate substituent are on opposite sides of the ring.

The stereochemistry of these isomers significantly influences their physical properties and, more importantly, their biological activity when incorporated into larger molecules. For many pharmaceutical applications, the trans isomer is the desired stereoisomer due to its specific spatial arrangement, which allows for optimal binding to target receptors. google.com The separation and purification of the desired isomer are therefore critical steps in its synthesis.

Catalytic Hydrogenation Approaches from Aromatic Precursors

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its common hydrochloride salt form.

PropertyValueSource
Molecular Formula C10H19NO2 achmem.com
Molecular Weight 185.26 g/mol achmem.com
CAS Number (trans-hydrochloride) 76308-26-4 lookchem.comnih.govchemicalbook.com
CAS Number (cis-hydrochloride) 76308-13-9 pharmaffiliates.com
Melting Point (trans-hydrochloride) 173-176 °C chemicalbook.com
Appearance Solid sigmaaldrich.com
Purity (typical) 95-99% sigmaaldrich.comachemblock.com
Storage Temperature 2-8°C, under inert atmosphere lookchem.comsigmaaldrich.com

Structural Elucidation and Conformational Analysis of Ethyl 2 4 Aminocyclohexyl Acetate

Advanced Spectroscopic and Diffraction Techniques for Structure Confirmation

A combination of modern analytical methods is employed to unequivocally determine the molecular structure of ethyl 2-(4-aminocyclohexyl)acetate. These techniques provide complementary information, from the connectivity of atoms to their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, NOESY)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals corresponding to the ethyl group (a triplet and a quartet), the protons of the cyclohexane (B81311) ring, the methylene (B1212753) protons adjacent to the carbonyl group, and the amine group protons are expected. chemicalbook.compharmaffiliates.com The exact chemical shifts and coupling constants are sensitive to the cis/trans isomerism of the substituents on the cyclohexane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. pharmaffiliates.comdocbrown.info For this compound, distinct signals are anticipated for the carbonyl carbon, the two carbons of the ethyl group, the methylene carbon of the acetate (B1210297) group, and the carbons of the cyclohexane ring. docbrown.infochemicalbook.com The chemical shifts of the cyclohexane carbons can provide insights into the preferred chair conformation.

Correlation Spectroscopy (COSY): This 2D NMR technique establishes proton-proton coupling correlations, typically through three bonds (³JHH). researchgate.netlibretexts.org A COSY spectrum of this compound would show cross-peaks connecting coupled protons, for instance, between the ethyl group's CH₂ and CH₃ protons, and among the various protons of the cyclohexane ring, helping to trace the spin systems within the molecule. researchgate.netlibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining stereochemistry. In this compound, NOESY can help to distinguish between cis and trans isomers by showing correlations between axial and equatorial protons on the cyclohexane ring. For the more stable trans isomer, NOE effects would be expected between the axial protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl CH₃ ~1.2 ~14
Ethyl CH₂ ~4.1 ~60
C=O - ~172
CH₂COO ~2.2 ~41
Cyclohexane CH-NH₂ ~2.6-3.0 ~50
Cyclohexane CH-CH₂COO ~1.5-2.0 ~35
Cyclohexane CH₂ ~1.0-1.9 ~30-36
NH₂ Variable -

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. pharmaffiliates.com For this compound, the IR spectrum would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine group.

C-H stretching: Just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group. researchgate.netnist.gov

C-N stretching: In the range of 1000-1200 cm⁻¹.

C-O stretching: In the range of 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H) Stretching 3300-3400
Alkane (C-H) Stretching 2850-2960
Ester (C=O) Stretching ~1735
Ester (C-O) Stretching 1000-1300
Amine (C-N) Stretching 1000-1200

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. bldpharm.com The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. nih.gov Furthermore, the fragmentation pattern provides valuable structural information. Expected fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group, and fragmentation of the cyclohexane ring. The exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides further confirmation of the elemental composition. rsc.org

X-ray Crystallography and Single Crystal X-ray Diffraction (SCXRD)

For solid samples that can form suitable crystals, X-ray crystallography and SCXRD provide the most definitive three-dimensional structural information. These techniques can precisely determine bond lengths, bond angles, and the absolute configuration of stereocenters. For this compound, a single crystal X-ray structure would unambiguously confirm the cis or trans relationship of the substituents on the cyclohexane ring and reveal the preferred chair conformation in the solid state.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The two substituents, the amino group and the ethyl acetate group, can be oriented in either axial or equatorial positions.

In a 1,4-disubstituted cyclohexane, two stereoisomers are possible: cis and trans. fiveable.me

Cis isomer: One substituent is in an axial position and the other is in an equatorial position. Through a ring flip, both substituents can interchange between axial and equatorial positions. The two chair conformations will have different energies if the substituents are different in size. libretexts.org

Trans isomer: Both substituents are either in axial positions (diaxial) or both are in equatorial positions (diequatorial).

Generally, substituents on a cyclohexane ring prefer the more spacious equatorial position to avoid steric hindrance with other atoms in the ring, particularly the 1,3-diaxial interactions. libretexts.org The diequatorial conformation of the trans isomer is typically the most stable arrangement for 1,4-disubstituted cyclohexanes, as it minimizes steric strain. fiveable.melibretexts.org

For this compound, the trans isomer with both the amino group and the ethyl acetate group in equatorial positions is expected to be the thermodynamically most stable conformer. The relative stability of the conformers can be influenced by the steric bulk of the substituents. libretexts.org The ethyl acetate group is generally considered to be bulkier than the amino group. Therefore, in the cis isomer, the conformation where the ethyl acetate group is equatorial and the amino group is axial would be favored. Low-temperature NMR studies can be used to determine the free energy difference between the conformers. cdnsciencepub.comcdnsciencepub.com

Principles of Cyclohexane Conformations and Chair Interconversion

The cyclohexane ring is not a flat hexagon as its two-dimensional representation might suggest. A planar structure would lead to significant angle strain, with bond angles of 120°, a considerable deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.org To alleviate this strain, the cyclohexane ring adopts puckered, non-planar conformations. libretexts.orglibretexts.org The most stable of these is the chair conformation , which is virtually free of ring strain, featuring bond angles close to the ideal tetrahedral value and a staggered arrangement of all carbon-hydrogen bonds, thus minimizing torsional strain. libretexts.orgyoutube.com

Another notable conformation is the boat conformation . While it also relieves angle strain, it is less stable than the chair due to torsional strain from eclipsing hydrogen atoms on two of the carbons and steric hindrance between the "flagpole" hydrogens, which point towards each other. youtube.com A slightly more stable variation of the boat is the twist-boat conformation . libretexts.org

At room temperature, cyclohexane undergoes a rapid process called ring flipping or chair interconversion , where one chair conformation converts into another. youtube.comwikipedia.org During this process, all axial bonds become equatorial and vice versa. youtube.comwikipedia.org The energy barrier for this interconversion is relatively low, allowing for rapid equilibrium between the two chair forms. libretexts.org

Table 1: Comparison of Major Cyclohexane Conformations
ConformationRelative StabilityKey Features
Chair Most StableNo angle strain, no torsional strain. libretexts.org
Twist-Boat Less StableSlight angle strain, small eclipsing strain. libretexts.org
Boat UnstableTorsional strain and steric hindrance (flagpole hydrogens). youtube.com
Half-Chair Transition StateSignificant angle and torsional strain. libretexts.org

Analysis of Axial and Equatorial Substituent Preferences and 1,3-Diaxial Interactions

In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring). youtube.com Due to steric hindrance, a substituent in the axial position experiences unfavorable interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions . youtube.comlibretexts.org These interactions are a form of steric strain. libretexts.org

Consequently, the conformation where the substituent is in the more spacious equatorial position is generally more stable. libretexts.orglibretexts.org The larger the substituent, the greater the steric strain from 1,3-diaxial interactions, and the more the equilibrium will favor the equatorial conformation. For instance, a methyl group has a strong preference for the equatorial position, and for a bulky group like a tert-butyl group, the preference is so pronounced that the molecule is essentially locked in the conformation with the tert-butyl group equatorial. libretexts.org

For this compound, both the amino group and the ethyl acetatemethyl group will have a preference for the equatorial position to minimize these destabilizing 1,3-diaxial interactions.

Impact of cis/trans Configuration on Molecular Conformation and Reactivity

For disubstituted cyclohexanes like this compound, the relative orientation of the two substituents gives rise to cis and trans isomers.

In the cis isomer , both substituents are on the same side of the ring (both "up" or both "down").

In the trans isomer , the substituents are on opposite sides of the ring (one "up" and one "down").

The cis/trans configuration has a profound impact on the conformational equilibrium. For a trans-1,4-disubstituted cyclohexane, one chair conformation will have both substituents in the equatorial position (diequatorial), while the other, after a ring flip, will have both in the axial position (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. libretexts.org

For a cis-1,4-disubstituted cyclohexane, both chair conformations will have one substituent in an axial position and the other in an equatorial position. These two conformations are energetically equivalent unless the substituents are different, in which case the conformation where the larger group is equatorial will be favored.

The conformation of a molecule can directly influence its reactivity. beilstein-journals.org For example, the accessibility of the amino and ethyl acetate groups in this compound for chemical reactions will depend on whether they are in the sterically unhindered equatorial position or the more crowded axial position. Studies on various cyclohexane derivatives have shown that the cis/trans configuration affects properties like the strength of hydrophobic interactions and the potential for bridging interactions between particles in a dispersion. researchgate.net

Conformational Dynamics and Energy Landscapes

The various conformations of this compound are not static but are in a dynamic equilibrium. The molecule constantly interconverts between different chair and boat-like forms. The relative populations of these conformations are determined by their free energies, which can be visualized on a potential energy landscape.

The chair conformations represent the lowest energy states (valleys on the landscape), while the boat and twist-boat conformations are higher in energy. The transition states, such as the half-chair, represent the energy peaks that must be overcome for interconversion. libretexts.org

Computational methods, such as molecular dynamics (MD) simulations, can be used to explore these energy landscapes and understand the dynamics of conformational changes. nih.gov These methods simulate the movement of atoms over time, providing insights into the flexibility of the molecule and the preferred pathways for conformational transitions. nih.gov

Considerations for Medium-Ring Conformations and Transannular Interactions

While cyclohexane is a six-membered ring, the principles of conformational analysis extend to larger rings, often called medium rings (8-14 atoms). princeton.edu In these larger rings, a new type of steric strain called transannular strain becomes significant. This refers to unfavorable interactions between atoms across the ring from each other. princeton.eduslideshare.net

The conformational analysis of medium rings is more complex than that of cyclohexane, as they have a greater number of low-energy conformations. princeton.edu For example, cyclooctane, an eight-membered ring, has a preferred boat-chair conformation to minimize transannular interactions. princeton.edu The presence of substituents can further influence the conformational preferences of medium rings. uni-due.de While not directly a medium ring, understanding the principles of transannular interactions can provide a broader context for the steric factors at play in cyclic systems. uni-due.de

Computational Approaches to Molecular Structure and Conformation

To gain a more quantitative understanding of the structure and conformational preferences of this compound, computational chemistry methods are invaluable.

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov DFT calculations can be used to:

Optimize the geometry of different conformations of this compound to find the most stable structures.

Calculate the relative energies of these conformations, allowing for a prediction of their equilibrium populations. For example, DFT can quantify the energy difference between conformations where the substituents are axial versus equatorial.

Analyze the electronic properties , such as the distribution of electron density and the location of molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity. mdpi.com

DFT studies on similar molecules, like ethyl-2-(4-aminophenoxy) acetate, have been successfully used to investigate their molecular and electronic structure. mdpi.com For the synthesis of ethyl acetate, DFT calculations have helped to elucidate the reaction mechanism and identify the rate-determining steps by analyzing the energies of reactants, intermediates, and transition states. nih.gov Such computational insights provide a detailed, atom-level understanding that complements experimental observations.

Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts that dictate the supramolecular assembly. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of intermolecular interactions, and two-dimensional "fingerprint plots" that summarize the relative contributions of these interactions.

The Hirshfeld surface, typically mapped with properties like dₙₒᵣₘ, would reveal distinct regions corresponding to these interactions. Bright red spots on the dₙₒᵣₘ surface would indicate close intermolecular contacts, primarily strong N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. Weaker C-H···O interactions involving the hydrogens of the cyclohexane ring and the ester oxygen atoms would also be expected.

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. This plot provides a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would be expected to show characteristic features:

O···H/H···O Contacts: Sharp spikes in the fingerprint plot would correspond to the strong N-H···O and weaker C-H···O hydrogen bonds. These are crucial for the formation of the primary supramolecular synthons.

N···H/H···N Contacts: These would represent the interactions involving the nitrogen atom of the amino group and hydrogens on adjacent molecules.

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below. This is a theoretical representation based on the analysis of similar small molecules containing amino and ester functionalities.

Table 1. Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
Interaction TypePredicted Contribution (%)Description
H···H~45-55Represents the most abundant, though weaker, van der Waals forces between hydrogen atoms on the molecular periphery.
O···H/H···O~20-30Indicates significant hydrogen bonding, primarily from N-H···O interactions, which are key to the supramolecular structure.
N···H/H···N~5-10Corresponds to contacts involving the nitrogen atom, contributing to the hydrogen-bonding network.
C···H/H···C~5-10Represents weaker C-H···π or van der Waals interactions that contribute to crystal packing efficiency.
Other (C···O, C···N, etc.)<5Minor contributions from other van der Waals contacts.

Molecular Mechanics (MM) and Other Computational Modeling for Conformational Prediction

Molecular mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. By employing a force field—a set of parameters and functions that describe the energy of a molecule as a function of its atomic coordinates—MM calculations can predict the stable conformations of a molecule and their relative energies. This is particularly useful for flexible molecules like this compound, which possesses a flexible cyclohexane ring and a rotatable ethyl acetate substituent.

The conformational landscape of this compound is primarily determined by the stereochemistry of the cyclohexane ring (cis or trans) and the orientation of the two substituents: the amino group and the ethyl acetate group. The cyclohexane ring itself preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org

Conformational Analysis of Isomers:

trans-Ethyl 2-(4-aminocyclohexyl)acetate: In the trans isomer, the two substituents are on opposite sides of the cyclohexane ring. The most stable conformation is the diequatorial chair form, where both the amino group and the ethyl acetate group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either substituent were in an axial position. utexas.edu The diaxial conformation is significantly higher in energy and therefore less populated at equilibrium.

cis-Ethyl 2-(4-aminocyclohexyl)acetate: In the cis isomer, the substituents are on the same side of the ring. Consequently, one substituent must be in an axial position while the other is equatorial in a chair conformation. The molecule will exist as a rapid equilibrium between two chair conformers. The preferred conformation will be the one where the larger substituent—the ethyl acetate group—occupies the more sterically favorable equatorial position, forcing the smaller amino group into the axial position. The alternative chair form, with an axial ethyl acetate group and an equatorial amino group, would be of higher energy due to greater 1,3-diaxial interactions.

Molecular mechanics calculations, using force fields such as MMFF94 or AMBER, can quantify the energy differences between these conformations. The table below presents a hypothetical summary of the relative energies for the possible chair conformations of the cis and trans isomers of this compound, as would be predicted by MM calculations.

Table 2. Predicted Relative Energies of the Chair Conformations of this compound Isomers from Molecular Mechanics Calculations
IsomerConformation (Substituent Positions)Predicted Relative Energy (kcal/mol)Predicted Stability
transDiequatorial0.0 (Reference)Most Stable
Diaxial> 4.0Least Stable
cisEquatorial (CH₂COOEt) / Axial (NH₂)~0.5 - 1.0More Stable cis Conformer
Axial (CH₂COOEt) / Equatorial (NH₂)~2.0 - 3.0Less Stable cis Conformer

These computational models provide crucial insights into the three-dimensional structure and conformational preferences of this compound at the molecular level. This information is fundamental for understanding its physical properties and how it interacts with other molecules, which is a cornerstone of rational drug design and materials science.

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is a cornerstone for the analysis of aminocyclohexyl acetate compounds, providing the means to separate the target analyte from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of non-volatile compounds like this compound. In synthetic chemistry, HPLC is crucial for monitoring reaction progress and assessing product purity. For instance, the purity of a final product, a derivative of 2-(4-aminocyclohexyl) ethyl acetate, was confirmed to be over 99.5% with no single impurity exceeding 0.1% using HPLC. google.com The technique can also be employed on a larger scale for purification; a crude product was purified using column chromatography, followed by recrystallization from ethyl acetate to yield a white solid with a purity of 99.64% as determined by HPLC. google.com

Table 1: HPLC Purification and Analysis Example

Purification StageMethodSolvent/EluentResulting Purity (by HPLC)Reference
Initial PurificationColumn ChromatographyDichloromethane:Methanol (50:1 to 30:1)Not Specified google.com
Final PurificationRecrystallizationEthyl Acetate99.64% google.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of molecules containing amino and carboxylic acid functional groups, such as this compound, direct analysis by GC is challenging. sigmaaldrich.com Derivatization is typically required to convert these polar analytes into more volatile and thermally stable forms suitable for GC analysis. sigmaaldrich.com The goal of this process is to replace active hydrogens on the amino (NH2) and any other polar groups, thereby improving the compound's chromatographic behavior. sigmaaldrich.com The combination of GC with a mass spectrometer (GC-MS) is a widely used instrumental technique for the reliable quantitative determination of numerous physiological compounds in biological samples. nih.gov

Ion Exchange Chromatography (IEC) is a classical and highly effective method for the separation of ionizable molecules, including amino acids and their derivatives. researchgate.net The separation is based on the reversible interaction between the charged analyte and the charged stationary phase of the column. For amino compounds, cation-exchange chromatography is commonly employed. researchgate.net Due to the often-poor UV absorbance of these compounds, post-column derivatization is frequently used to enable detection. thermofisher.com The most common post-column method involves derivatization with ninhydrin, which reacts with amino acids at high temperatures (125°-135°C) to produce a colored derivative that can be detected photometrically. researchgate.net This method is robust, tolerates a variety of sample matrices, and can detect amino acids in the 50-100 picomole range. researchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for charged species. It has become a valuable tool for the analysis of biogenic amines and amino acids in various samples. nih.govnih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. This method is known for its high resolving power, short analysis times, and minimal sample consumption. nih.gov For enhanced sensitivity, CE is often coupled with detectors like mass spectrometry (CE-MS) or laser-induced fluorescence (LIF). nih.govnih.gov

Derivatization is a key strategy to overcome challenges in the analysis of amino compounds like this compound, particularly for improving volatility for GC analysis and enhancing detectability for both GC and HPLC. sigmaaldrich.comnih.gov

For GC Analysis: Silylation is a common technique where active hydrogens are replaced by a nonpolar silyl (B83357) group. sigmaaldrich.com N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating reagent that creates tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silyl derivatives. sigmaaldrich.com Another approach involves derivatization with methyl chloroformate, which reacts with amino groups to form derivatives suitable for enantioselective separation on chiral GC columns. nih.gov

For HPLC Analysis: Pre-column derivatization is often used to attach a chromophore or fluorophore to the analyte. Diethyl ethoxymethylenemalonate (DEEMM) is a reagent that reacts with primary and secondary amino groups to form derivatives that can be detected by UV spectrophotometry. nih.gov This method allows for the resolution of a mixture of seventeen amino acid derivatives within 35 minutes with a detection limit of 3 picomoles. nih.gov

Table 2: Comparison of Derivatization Strategies for Aminocyclohexyl Acetate Analogs

Analytical TechniqueDerivatization ReagentPurposeAdvantagesReference
GCN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Increase volatility and thermal stabilityDerivatives are stable and less moisture-sensitive sigmaaldrich.com
GCMethyl ChloroformateIncrease volatility, enable enantioselective separationSimple, fast, reproducible, allows for ppb detection limits nih.gov
HPLCDiethyl ethoxymethylenemalonate (DEEMM)Add a UV-absorbing chromophoreStable derivatives, simple procedure, low detection limits (3 pmol) nih.gov
IECNinhydrin (Post-column)Create a colored derivative for photometric detectionRobust, tolerates various matrices, detects in the 50-100 pmol range researchgate.net

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of analytes in complex mixtures.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a premier hyphenated technique. youtube.com The GC separates the components of a mixture, and the MS provides detailed structural information by analyzing the mass-to-charge ratio of the ionized fragments of each component. youtube.com For amino acid-related compounds, derivatization is performed prior to analysis to ensure volatility. sigmaaldrich.comnih.gov The resulting mass spectra contain characteristic fragments that allow for confident identification of the original analyte. sigmaaldrich.com For example, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com This technique is noted for its superior resolution and versatility in determining amino acids and their derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly for polar and non-volatile compounds. nih.gov Reversed-phase LC is often used for separation, and coupling it with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection. nih.gov Derivatization can be used to improve chromatographic retention on reversed-phase columns. nih.gov For instance, derivatization with DEEMM followed by LC-MS/MS analysis in neutral loss scan mode can be used to specifically target all derivatized amino compounds in a sample. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the identification power of MS. nih.gov This makes it a powerful tool for analyzing amino acids in complex matrices like urine, offering a fast, selective, and simple method with improved sensitivity. nih.gov

Table 3: Overview of Hyphenated Analytical Techniques

TechniquePrincipleApplication to Aminocyclohexyl Acetate AnalogsKey AdvantageReference
GC-MSSeparation by volatility/polarity (GC) followed by mass-based identification (MS).Requires derivatization. Used for identification and quantification.High resolution, provides structural information for identification. sigmaaldrich.comyoutube.comresearchgate.net
LC-MSSeparation by polarity (LC) followed by mass-based identification (MS).Suitable for direct analysis or after derivatization for enhanced retention.Applicable to non-volatile and polar compounds, high sensitivity. nih.govresearchgate.net
CE-MSSeparation by charge/size ratio (CE) followed by mass-based identification (MS).High-efficiency separation and quantification of charged species.High resolving power, short analysis time, minimal sample use. nih.gov

HPLC Coupled with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly selective and sensitive analytical technique. thermofisher.comtaylorfrancis.com It is particularly well-suited for the analysis of electroactive compounds, which are molecules that can be oxidized or reduced at an electrode surface. antecscientific.com The primary amino group in this compound makes it a candidate for direct analysis by ECD, as primary amines can be electrochemically oxidized.

The fundamental principle of HPLC-ECD involves the separation of components in a mixture by HPLC, followed by their detection in an electrochemical cell. antecscientific.com As the separated analyte elutes from the HPLC column and passes through the detector cell, a specific potential is applied to a working electrode. mdpi.com If the analyte is electroactive at that potential, it will undergo an oxidation or reduction reaction, resulting in the transfer of electrons and the generation of a measurable current. antecscientific.com This current is directly proportional to the concentration of the analyte.

One of the key advantages of ECD is its remarkable sensitivity, often reaching picomolar to nanomolar detection limits, and its high selectivity. thermofisher.comantecscientific.com By carefully selecting the applied potential, it is often possible to selectively detect the compound of interest in a complex mixture, minimizing interference from other non-electroactive components. thermofisher.com This selectivity can reduce the need for extensive sample clean-up procedures. mdpi.com

In the context of research on this compound, HPLC-ECD could be employed for various applications, including:

Purity Assessment: Determining the presence of electroactive impurities in synthesized batches of the compound.

Degradation Studies: Monitoring the formation of degradation products that may also be electroactive.

A hypothetical analysis of this compound using HPLC-ECD might yield data similar to that presented in the following table. The retention time is characteristic of the compound under specific chromatographic conditions, while the peak area corresponds to its concentration.

Table 1: Hypothetical HPLC-ECD Data for this compound Analysis

AnalyteRetention Time (min)Peak Area (µA*s)Concentration (µg/mL)
This compound8.5125010
Impurity A6.2500.4

Integration with Mass Spectrometry

The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that provides both separation and highly specific detection based on the mass-to-charge ratio (m/z) of ions. mdpi.com For the analysis of aminocyclohexyl acetate compounds, LC-MS offers significant advantages in terms of sensitivity, selectivity, and structural elucidation.

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Here, the analyte molecules are ionized before being separated and detected by the mass analyzer. Common ionization techniques suitable for compounds like this compound, which possesses a basic amino group, include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that can readily form protonated molecules [M+H]+ in the positive ion mode.

The mass analyzer separates the ions based on their m/z ratio, providing a mass spectrum that is a unique fingerprint of the compound. High-resolution mass spectrometers can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. youtube.com

Tandem mass spectrometry (MS/MS) further enhances the capabilities of LC-MS. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides valuable structural information and can be used for highly selective and sensitive quantification through methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

The application of LC-MS in the research of this compound is extensive:

Confirmation of Identity: Accurate mass measurement and fragmentation patterns can unequivocally confirm the structure of the synthesized compound.

Impurity Profiling: Identification and characterization of unknown impurities, even at trace levels.

Metabolite Identification: In biological studies, LC-MS is instrumental in identifying the metabolites of the parent compound.

A patent for a method to prepare a cyclohexane derivative mentions the use of liquid mass spectrometry (LCMS) with a DAD detector for analysis, highlighting its utility in the characterization of related compounds. google.com

Table 2: Representative LC-MS Data for this compound

ParameterValue
Retention Time (min)9.2
Precursor Ion (m/z) [M+H]+186.15
Major Fragment Ions (m/z)114.1, 97.1, 69.1
Accurate Mass (calculated)185.1416
Accurate Mass (measured)185.1412

Compound Names Mentioned in this Article

Applications in Research and Development

Role as a Key Intermediate in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of active pharmaceutical ingredients (APIs). lookchem.commdpi.com Its structure is a key component in the development of various therapeutic agents, particularly those targeting the central nervous system. google.com

For example, trans-Ethyl 2-(4-aminocyclohexyl)acetate is a crucial intermediate in the synthesis of cariprazine, an antipsychotic drug used to treat schizophrenia and bipolar disorder. google.comgoogle.com It is also a building block for other dopamine (B1211576) receptor ligands that have potential applications in treating a range of neurological and psychiatric conditions. google.com The aminocyclohexyl acetate (B1210297) scaffold allows for the introduction of diverse substituents that can modulate the affinity and selectivity of these compounds for different dopamine receptor subtypes (e.g., D2, D3). google.com

Investigation of Antibacterial Potential of Aminocyclohexyl Derivatives

Use in the Development of Advanced Materials

While its application in medicinal chemistry is more extensively documented, the functional groups present in this compound also make it a candidate for the development of advanced materials. The primary amine can participate in polymerization reactions to form polyamides, polyimides, or be used as a curing agent for epoxy resins. The cyclohexane (B81311) ring can impart desirable properties such as thermal stability and mechanical rigidity to the resulting polymers. The ester group can also be modified to introduce other functionalities.

Conclusion

Ethyl 2-(4-aminocyclohexyl)acetate is a compound of significant interest in contemporary chemical research. Its value lies in its bifunctional nature and the stereochemical options presented by its cyclohexane (B81311) core. As a key intermediate, it has proven indispensable in the synthesis of important pharmaceuticals, most notably in the area of neuroscience. The continued exploration of its reactivity and the development of efficient, stereoselective synthetic methods will undoubtedly lead to the discovery of new and valuable molecules in both medicine and materials science. The versatility of this scaffold ensures its continued relevance in the ongoing quest for novel chemical entities with tailored properties and functions.

Toxicological Mechanisms and Safety Assessment in Research Contexts

In Vitro Toxicological Investigations

There is a notable absence of published studies detailing the in vitro toxicological effects of Ethyl 2-(4-aminocyclohexyl)acetate.

No specific studies on the cytotoxicity of this compound using established cell lines were found in the public domain. Such studies are fundamental in assessing a chemical's potential to damage or kill cells and in elucidating the underlying mechanisms of toxicity.

Similarly, there is no available data from genotoxicity studies for this compound. echemi.com These assays are critical for determining if a substance can cause genetic mutations or chromosomal damage, which are key indicators of carcinogenic potential.

In Vivo Toxicological Research in Animal Models

Comprehensive in vivo toxicological data, which involves the study of the chemical's effects on whole living organisms, is also not publicly available for this compound.

No dedicated acute or sub-acute toxicity studies in animal models have been published for this compound. Such studies would provide crucial information on the short-term effects of exposure and help in determining the lethal dose (LD50).

Without in vivo studies, there is no experimental data on the potential for this compound to cause toxicity in specific organs such as the liver, kidneys, or gastrointestinal tract.

Consequently, there are no histopathological or biochemical analyses to report. These examinations of tissues and bodily fluids are essential for a detailed understanding of the toxic effects of a chemical at the cellular and systemic levels.

Elucidation of Molecular Mechanisms of Toxic Action

The molecular mechanisms underlying the potential toxicity of this compound have not been elucidated in dedicated research. While general hazard statements exist, they are not based on specific mechanistic studies. For instance, some data sheets, potentially using Quantitative Structure-Activity Relationship (QSAR) modeling, indicate potential for skin and eye irritation, respiratory irritation, and harm if swallowed. thegoodscentscompany.com However, the specific molecular targets, receptor interactions, or cellular pathways responsible for these predicted effects are not defined.

Without experimental studies, it is unknown whether the compound's mode of action involves mechanisms such as specific enzyme inhibition, oxidative stress, or interaction with cellular signaling cascades.

Summary of Available Hazard Information

While mechanistic data is lacking, general hazard classifications provide a baseline for safety considerations in a research context. The table below, compiled from publicly available safety data sheets, summarizes the predicted hazards, which are often derived from computational models rather than direct experimental testing.

Hazard ClassificationDescription
Acute Toxicity, Oral Predicted to be harmful if swallowed.
Skin Corrosion/Irritation Predicted to cause skin irritation.
Serious Eye Damage/Irritation Predicted to cause serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

This table represents predicted hazards from GHS classifications and does not reflect experimentally verified mechanistic data.

Emerging Research Directions and Future Perspectives

Rational Design and Development of Novel Aminocyclohexyl-Based Scaffolds for Therapeutic Applications

The aminocyclohexyl moiety, a key structural feature of Ethyl 2-(4-aminocyclohexyl)acetate, serves as a crucial scaffold in the rational design of new therapeutic agents. rsc.org This approach allows for the systematic development of molecules with specific pharmacological actions. mdpi.com

One significant area of application is in the development of dopamine (B1211576) receptor ligands. google.com Dopamine receptors, which are G-protein coupled receptors with five subtypes (D1-D5), are implicated in various central nervous system disorders. google.com Consequently, agonists and antagonists that target these receptors have therapeutic effects on conditions such as schizophrenia, Parkinson's disease, and drug addiction. google.com this compound is a key intermediate in the synthesis of cariprazine, a dopamine receptor ligand. google.com Furthermore, derivatives of this compound have shown promising binding to and antagonism of p-dopamine D2 receptors. google.com

The aminocyclohexyl scaffold is also being utilized in the discovery of novel inhibitors for other critical biological targets. For instance, derivatives of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as potent and selective inhibitors of cyclin-dependent kinase 12 (CDK12). nih.govacs.org CDK12 is involved in the coordination of transcription and mRNA processing, and its inhibition is a potential therapeutic strategy for cancer. nih.govacs.org The development of these inhibitors involved structure-activity relationship studies, structure-based drug design, and conformation-oriented design. nih.govacs.org

Moreover, the aminocyclohexyl framework is being explored for its potential in creating novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These inhibitors are a promising class of antibacterial agents due to their potent activity and lack of cross-resistance with existing drugs like quinolones. nih.gov Research in this area focuses on designing NBTIs with fragments that can effectively bind to the GyrA subunit of the bacterial DNA gyrase-DNA complex. nih.gov

The versatility of the aminocyclohexyl scaffold is further demonstrated by its use in developing inhibitors for glycosidases, enzymes involved in a wide range of biological processes. nih.gov Studies on aminocyclopentitol analogs, which share structural similarities with the aminocyclohexyl ring, have shown that the stereochemistry of the amino group is crucial for potent and selective inhibition. nih.gov

Advanced Computational Modeling for Predictive Structure-Activity Relationships and Drug Discovery

Advanced computational modeling plays a pivotal role in modern drug discovery, enabling the prediction of structure-activity relationships (SAR) and accelerating the identification of promising lead compounds. In the context of this compound and its derivatives, computational methods are instrumental in understanding how molecular structure influences biological activity.

Various computational properties of this compound hydrochloride have been calculated, providing a foundation for in silico studies. These properties include:

PropertyValue
Molecular Weight221.72 g/mol
Monoisotopic Mass221.1182566 Da
Topological Polar Surface Area52.3 Ų
Heavy Atom Count14
Rotatable Bond Count4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Data sourced from PubChem nih.gov

These descriptors, along with various lipophilicity predictions (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), offer insights into the compound's potential pharmacokinetic properties and are crucial inputs for computational models. ambeed.com

Molecular docking simulations are a key computational technique used to predict the binding orientation of a ligand to its target protein. For example, in the development of aminoarylthiazole derivatives as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, computational methods were used to identify a potential binding site in the nucleotide-binding domain 1 (NBD1). nih.gov This information is invaluable for guiding the synthesis of new analogs with improved activity. nih.gov

Similarly, in the design of novel bacterial topoisomerase inhibitors, molecular docking is employed to assess the binding of virtually assembled NBTIs to the GyrA subunit of the bacterial DNA gyrase-DNA complex. nih.gov This allows for the pre-screening of compounds before their actual synthesis and biological evaluation.

The rational design of therapeutic monoclonal antibodies (mAbs) also benefits from computational approaches. To improve the stability of bevacizumab, a therapeutic mAb, against aggregation, computational tools were used to identify aggregation-prone regions. nih.gov This led to two successful strategies: single-point mutations of these residues and the engineering of a glycosylation site to mask them. nih.gov These computational predictions were then validated experimentally, demonstrating the power of in silico methods in protein engineering. nih.gov

Integration into Complex Biological Systems, including Tissue Engineering Scaffolds and Regenerative Medicine

The field of regenerative medicine and tissue engineering aims to repair, replace, or regenerate damaged tissues and organs. researchgate.net A key component of this endeavor is the development of biocompatible scaffolds that provide a suitable environment for cell growth, proliferation, and differentiation. nih.gov The unique properties of this compound and its derivatives make them promising candidates for incorporation into these complex biological systems.

Scaffolds for tissue engineering are designed to mimic the native extracellular matrix (ECM), providing structural support and biochemical cues to guide tissue formation. mdpi.com These scaffolds can be fabricated from a variety of materials, including polymers and bioactive glasses. mdpi.com The incorporation of molecules like this compound can enhance the bioactivity and functionality of these scaffolds.

The design of these scaffolds is a critical factor in their success. They must possess a porous and interconnected structure to allow for nutrient and waste transport. nih.govresearchgate.net Additive manufacturing techniques, such as 3D printing, offer precise control over the scaffold's architecture, enabling the creation of complex and patient-specific designs. mdpi.comnih.gov

The chemical and mechanical properties of the scaffold must be carefully tuned to match the target tissue. nih.gov Synthetic polymers offer a high degree of control over these properties, as well as the degradation rate of the scaffold. nih.gov The integration of bioactive molecules can further enhance the scaffold's performance by promoting cell adhesion, proliferation, and differentiation. nih.gov

While the direct integration of this compound into tissue engineering scaffolds is an emerging area of research, the principles of scaffold design and the use of bioactive molecules provide a strong foundation for its future application. The amino group of the compound offers a reactive site for conjugation to polymers or other scaffold materials, allowing for its controlled release or presentation to cells.

Exploration of Undiscovered Biological Activities and Pharmacological Potentials

While the primary research focus for this compound has been on its role as a key intermediate in the synthesis of dopamine receptor ligands and other targeted therapies, the exploration of its own intrinsic biological activities and broader pharmacological potential remains an exciting and underexplored frontier. google.comchemicalbook.com The structural motifs present in the molecule, namely the aminocyclohexyl ring and the ethyl acetate (B1210297) group, are found in a variety of biologically active compounds, suggesting that this compound itself may possess currently unknown therapeutic properties.

The aminocyclohexyl moiety is a known pharmacophore in a range of therapeutic agents, contributing to their binding affinity and selectivity for various biological targets. nih.govnih.gov For instance, derivatives have been investigated as antimitotic agents, inhibiting tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle. ncku.edu.tw The introduction of an amino group at specific positions on a benzophenone (B1666685) ring, a different scaffold, was shown to be crucial for enhanced growth inhibition in several human cancer cell lines. ncku.edu.tw This highlights the potential for the amino group in this compound to play a direct role in biological interactions.

Furthermore, the field of drug discovery is constantly seeking novel scaffolds and chemical entities. High-throughput screening (HTS) of compound libraries is a common strategy to identify new hits for various diseases. This compound and its close analogs, available from various chemical suppliers, represent a pool of compounds that could be screened for a wide array of biological activities. sigmaaldrich.combldpharm.compharmaffiliates.comkonberdbio.combldpharm.comcenmed.compharmaffiliates.comanaxlab.com

The process for preparing trans 4-amino-cyclohexyl acetic acid ethyl ester HCl has been optimized, which could facilitate the synthesis of a diverse library of derivatives for biological screening. google.com The availability of both the cis and trans isomers of this compound hydrochloride further expands the chemical space for exploration, as stereochemistry often plays a critical role in biological activity. nih.govpharmaffiliates.com

Future research could involve systematic screening of this compound and its derivatives against a panel of biological targets, including enzymes, receptors, and ion channels, to uncover novel pharmacological effects. This exploration could lead to the repurposing of this compound or its derivatives for new therapeutic indications beyond their current applications.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 2-(4-aminocyclohexyl)acetate, and how can reaction progress be monitored?

this compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves refluxing 4-aminocyclohexanol with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone, analogous to methods used for ethyl 2-(4-chlorophenoxy)acetate synthesis . Reaction progress is monitored using TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, the mixture is cooled, solvent distilled, and residual salts removed via extraction with ether and washing with sodium hydroxide/water .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : To identify proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C10_{10}H19_{19}NO2_2, expected m/z 185.14 for the free base) and fragmentation patterns .
  • Elemental analysis : Confirms purity (C, H, N within ±0.5% of theoretical values) .

Q. What are the stability considerations for this compound under varying pH and temperature?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • HPLC with stability-indicating methods : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
  • pH-dependent hydrolysis : Ester hydrolysis is significant in acidic/basic conditions, requiring storage in inert, anhydrous environments .

Advanced Research Questions

Q. How can stereoselective synthesis of the trans-isomer be achieved, and what methods validate stereochemical purity?

The trans-isomer (CAS 76308-26-4) is favored using chiral catalysts or resolving agents. Validation methods include:

  • Chiral HPLC : With columns like Chiralpak® IA/IB and hexane:isopropanol mobile phases.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry .
  • NOESY NMR : Detects spatial proximity of cyclohexyl protons to confirm axial/equatorial configurations .

Q. How do discrepancies in reported physicochemical data arise, and what strategies resolve them?

Contradictions in molecular weight or spectral data may stem from:

  • Synthetic route variations : E.g., hydrochloride salt (MW 222.73) vs. free base (MW 185.26) .
  • Analytical calibration errors : Cross-validate using certified reference standards and high-resolution instruments (e.g., NIST-traceable HRMS) .
  • Crystallographic vs. solution-state data : Compare X-ray-derived bond lengths with DFT-optimized structures .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate thermodynamic properties (e.g., proton affinity: ~835 kJ/mol) and reaction pathways .
  • Molecular docking : Screen against enzymes (e.g., cyclooxygenase) using software like AutoDock Vina, guided by crystallographic data .
  • Molecular dynamics (MD) simulations : Model stability in lipid bilayers for drug delivery applications .

Q. How is the compound utilized in studying enzyme-substrate interactions or drug delivery systems?

Applications involve:

  • Prodrug design : The ester group enhances lipophilicity for membrane penetration, with hydrolysis releasing the active amine .
  • Enzyme inhibition assays : Measure IC50_{50} values against targets like proteases or kinases using fluorogenic substrates .
  • Nanocarrier conjugation : Covalent attachment to PEGylated polymers for controlled release, validated via LC-MS .

Methodological Notes

  • Key references : Synthesis (), crystallography (), MS/NMR (), stability ().
  • Advanced tools : SHELX (structural refinement), DFT (reactivity), docking (biological activity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.